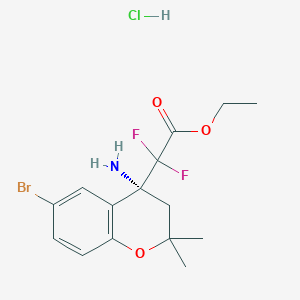

(R)-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-(4-アミノ-6-ブロモ-2,2-ジメチルクロマン-4-イル)-2,2-ジフルオロ酢酸エチル塩酸塩は、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、アミノ基、ブロモ基、ジフルオロ酢酸基で置換されたクロマン環系を特徴としており、化学、生物学、医学の研究者にとって関心の対象となっています。

準備方法

合成ルートと反応条件

(R)-2-(4-アミノ-6-ブロモ-2,2-ジメチルクロマン-4-イル)-2,2-ジフルオロ酢酸エチル塩酸塩の合成は、通常、市販の前駆体から始まり、複数のステップで進行します。主なステップには以下が含まれます。

クロマン環の形成: 酸性または塩基性条件下での環化反応が含まれます。

ブロモ基の導入: N-ブロモスクシンイミド(NBS)などの試薬を用いた臭素化反応が一般的です。

アミノ基の付加: アンモニアまたはアミンを制御された条件下で使用したアミノ化反応。

ジフルオロ酢酸エステルの形成: このステップには、触媒の存在下でジフルオロ酢酸とエタノールを用いたエステル化反応が含まれます。

塩酸塩の形成: 最後のステップでは、塩酸を加えて塩酸塩を形成します。

工業生産方法

この化合物の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。温度、圧力、触媒濃度などの反応条件の最適化は、収率と純度を最大化するために重要です。

化学反応の分析

反応の種類

酸化: この化合物は、特にアミノ基で酸化反応を起こし、ニトロ誘導体またはオキソ誘導体を形成する可能性があります。

還元: 還元反応により、ブロモ基を水素原子に、またはジフルオロ酢酸基をより単純なエステルに変換できます。

置換: 求核置換反応により、ブロモ基をヒドロキシル基やアルキル基などの他の求核剤と置き換えることができます。

一般的な試薬と条件

酸化: 酸性条件下で過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を使用します。

還元: 水素化リチウムアルミニウム(LiAlH4)または炭素上のパラジウム(Pd / C)触媒を用いた水素ガス(H2)などの試薬を使用します。

置換: 塩基性条件下で水酸化ナトリウム(NaOH)またはハロゲン化アルキルなどの試薬を使用します。

主な生成物

酸化: ニトロ誘導体またはオキソ誘導体。

還元: 脱ハロゲン化または簡素化されたエステル誘導体。

置換: ヒドロキシルまたはアルキル置換誘導体。

科学研究への応用

化学

化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな官能基の修飾が可能になり、有機合成において貴重なツールとなります。

生物学

生物学的研究では、化合物の生化学的プローブとしての可能性が探求されています。特定の酵素や受容体と相互作用する能力により、生物学的経路の研究に役立ちます。

医学

医学において、この化合物は、その潜在的な治療的特性について調査されています。その構造的特徴は、それが特定の生物学的標的の阻害剤またはモジュレーターとして作用する可能性を示唆しており、薬物開発の候補となっています。

産業

産業用途では、化合物の安定性と反応性により、特殊化学物質や材料の製造に適しています。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as a biochemical probe is explored. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

作用機序

(R)-2-(4-アミノ-6-ブロモ-2,2-ジメチルクロマン-4-イル)-2,2-ジフルオロ酢酸エチル塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。化合物の官能基により、これらの標的と水素結合、静電相互作用、疎水性接触を形成することができ、その活性を調節し、さまざまな生物学的効果をもたらします。

類似化合物の比較

類似化合物

- (R)-2-(4-アミノ-6-クロロ-2,2-ジメチルクロマン-4-イル)-2,2-ジフルオロ酢酸エチル塩酸塩

- (R)-2-(4-アミノ-6-ブロモ-2,2-ジメチルクロマン-4-イル)-2,2-ジフルオロ酢酸エチル臭化水素酸塩

- (R)-2-(4-アミノ-6-ブロモ-2,2-ジメチルクロマン-4-イル)-2,2-ジフルオロ酢酸エチル硫酸塩

独自性

(R)-2-(4-アミノ-6-ブロモ-2,2-ジメチルクロマン-4-イル)-2,2-ジフルオロ酢酸エチル塩酸塩の独自性は、その官能基の特定の組み合わせにあり、これは異なる化学的および生物学的特性をもたらします。ブロモ基とジフルオロ酢酸基の両方の存在と、クロマン環系により、さまざまな用途に適した汎用性の高い化合物となっています。

類似化合物との比較

Similar Compounds

- ®-Ethyl 2-(4-amino-6-chloro-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride

- ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrobromide

- ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate sulfate

Uniqueness

The uniqueness of ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and difluoroacetate groups, along with the chroman ring system, makes it a versatile compound for various applications.

生物活性

(R)-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride is a compound of interest in medicinal chemistry due to its structural similarities with known bioactive chroman derivatives. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural components, which may interact with various biological targets. The presence of the amino group and bromine atom suggests potential interactions with receptors or enzymes involved in cellular signaling pathways.

- Cytotoxic Activity : Initial studies indicate that compounds with similar chroman structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against human breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines .

- Antioxidant Properties : The compound may also exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells. Studies have shown that chroman derivatives can scavenge free radicals and reduce oxidative damage .

Cytotoxicity Studies

Recent investigations have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 Value (µg/mL) | Reference Compound | Comparison |

|---|---|---|---|

| MCF-7 | 6.40 | Doxorubicin | Higher activity |

| A-549 | 9.32 | Doxorubicin | Moderate activity |

These findings suggest that the compound has promising potential as an anticancer agent, particularly against breast cancer cells .

Antioxidant Activity

The antioxidant capacity was assessed using various assays, including DPPH radical scavenging and total antioxidant capacity (TAC). The results indicated significant antioxidant activity comparable to standard antioxidants .

Case Studies

- In Vitro Studies : A study involving the synthesis of chroman derivatives demonstrated that modifications to the chroman core significantly influenced cytotoxicity profiles. The introduction of bromine and difluoroacetate groups enhanced binding affinity to specific targets associated with cancer progression .

- Mechanistic Insights : Further molecular docking studies revealed that this compound binds effectively to HERA protein, a target implicated in tumor growth regulation . This interaction could explain its observed cytotoxic effects.

特性

分子式 |

C15H19BrClF2NO3 |

|---|---|

分子量 |

414.67 g/mol |

IUPAC名 |

ethyl 2-[(4R)-4-amino-6-bromo-2,2-dimethyl-3H-chromen-4-yl]-2,2-difluoroacetate;hydrochloride |

InChI |

InChI=1S/C15H18BrF2NO3.ClH/c1-4-21-12(20)15(17,18)14(19)8-13(2,3)22-11-6-5-9(16)7-10(11)14;/h5-7H,4,8,19H2,1-3H3;1H/t14-;/m1./s1 |

InChIキー |

PDCXVXNXLOXLSM-PFEQFJNWSA-N |

異性体SMILES |

CCOC(=O)C([C@]1(CC(OC2=C1C=C(C=C2)Br)(C)C)N)(F)F.Cl |

正規SMILES |

CCOC(=O)C(C1(CC(OC2=C1C=C(C=C2)Br)(C)C)N)(F)F.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。